molecular formula C23H16Cl2N6OS B12715237 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide CAS No. 109322-15-8

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12715237
CAS No.: 109322-15-8
M. Wt: 495.4 g/mol
InChI Key: OIMLMMQMXNMCRX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide is unique due to its specific substituents, which enhance its DNA intercalating ability and pharmacological activities. The presence of the 2-chloro and 4-chlorophenyl groups, along with the thioxomethyl hydrazide moiety, contributes to its distinct chemical and biological properties .

Properties

CAS No.

109322-15-8

Molecular Formula

C23H16Cl2N6OS

Molecular Weight

495.4 g/mol

IUPAC Name

1-[[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C23H16Cl2N6OS/c24-13-5-8-15(9-6-13)26-23(33)30-29-20(32)12-31-19-4-2-1-3-16(19)21-22(31)28-17-10-7-14(25)11-18(17)27-21/h1-11H,12H2,(H,29,32)(H2,26,30,33)

InChI Key

OIMLMMQMXNMCRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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